beta-D-allofuranose
Overview
Description
Beta-D-allofuranose is a D-allofuranose. It is an enantiomer of a beta-L-allofuranose.
Scientific Research Applications
Synthesis and Biomedical Applications
β-D-Allofuranose derivatives have been extensively studied for their potential in biomedical applications, particularly in the development of novel therapeutic agents. For instance, purine nucleosides derivatives of allofuranose have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. One such compound, the 9-(2,3,5,6-tetra-O-acetyl-β-D-allofuranosyl)-2,6-dichloropurine, showed notable potency, indicating the potential of β-D-allofuranose derivatives in cancer therapy (Besada, Costas, Teijeira, & Terán, 2010). Additionally, systematic synthesis of α- and β-D-xylofuranosyl nucleosides of naturally occurring bases in nucleic acids, along with their antiviral, antimetabolic, and cytostatic properties, further emphasizes the role of furanosyl derivatives in medicinal chemistry (Gosselin, Bergogne, de Rudder, De Clercq, & Imbach, 1986).
Chemical Synthesis and Modification
The modification of β-D-allofuranose has led to the development of various compounds with potential therapeutic applications. For example, side-chain analogs of 3'-azido-3'-deoxythymidine (AZT) were synthesized starting from β-D-allofuranose derivatives, demonstrating the versatility of this sugar in the synthesis of bioactive compounds (Hiebl, Zbiral, Balzarini, & De Clercq, 1992). The synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose as potential antitumor agents further showcases the application of β-D-allofuranose in creating compounds with specific biological activities (Nelson, El Khadem, Whitten, & Sesselman, 1983).
Advanced Chemical Transformations
β-D-Allofuranose is also pivotal in advanced chemical transformations. For instance, the synthesis of medium heterocyclic rings from 6-deoxy-D-allose, which is closely related to β-D-allofuranose, demonstrates the utility of such sugars in complex chemical syntheses (Ritchie, Stoddart, Vyas, & Szarek, 1974). Similarly, studies on the gas phase reactions of β-D-allofuranose derivatives with electrophiles derived from acetone under chemical ionization conditions provide insights into the reactivity of these compounds, which is crucial for understanding their potential applications in various fields, including pharmaceuticals (Flechtner, Winnik, & Tevesz, 1996)
Properties
IUPAC Name |
(2R,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWPBAENSWJCB-AIECOIEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36468-80-1 | |
Record name | beta-D-Allofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-D-ALLOFURANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRK79QX3S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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